Thiol Specificity vs. Maleimide-Based Probes
5MP-Fluorescein demonstrates exceptional thiol specificity relative to maleimide-based fluorescein probes. The core 5MP moiety exhibits minimal cross-reactivity with non-thiol nucleophiles. In competitive reactivity assays, 5MPs show negligible reaction with lysine (amine) or histidine residues, whereas maleimides undergo measurable hydrolysis and amine cross-reactivity over time under aqueous conditions [1]. This translates to more homogeneous labeling stoichiometry in protein conjugation applications. The quantitative comparison is derived from the primary characterization study of the 5MP scaffold, which establishes the class-level reactivity profile that directly applies to 5MP-Fluorescein [1].
| Evidence Dimension | Thiol specificity / cross-reactivity with non-thiol nucleophiles |
|---|---|
| Target Compound Data | High thiol specificity; negligible reaction with amines (lysine) under bioconjugation conditions (pH 7.5, aqueous buffer) [1] |
| Comparator Or Baseline | Fluorescein-maleimide: undergoes hydrolysis (t₁/₂ ≈ 1–2 hours at pH 7.5) and measurable amine cross-reactivity [1] |
| Quantified Difference | Qualitative specificity advantage; 5MP adduct remains intact with no detectable hydrolysis over 24 hours under identical conditions (Figure 2, reference [1]) |
| Conditions | Aqueous buffer, pH 7.5, room temperature, 24-hour incubation; monitored by LC-MS |
Why This Matters
Higher thiol specificity reduces off-target labeling, yielding cleaner conjugation products and more reliable quantitative fluorescence readouts in protein analysis workflows.
- [1] Zhang Y, Zhou X, Xie Y, et al. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. J Am Chem Soc. 2017;139(17):6146-6151. PMID: 28407463. View Source
